
Ethyl(dimethyl)silyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H16O2Si It is an organosilicon compound that features a silyl group attached to an ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a variety of methods. One common approach involves the reaction of methallylsilanes with sulfur dioxide (SO2) in the presence of a catalyst such as (CuOTf)2 ⋅C6H6 at 50°C . This method is particularly useful for preparing silyl 2-methylprop-2-ene-1-sulfinates, which can then be converted into the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle volatile byproducts and to maintain the necessary reaction temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl(dimethyl)silyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silyl-protected intermediates.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its use in drug delivery systems, particularly for controlled release formulations.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which ethyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific molecular structures, and enhance the overall reactivity of the compound. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the silyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl 2-methylprop-2-enoate
- Triethylsilyl 2-methylprop-2-enoate
- Tert-butyldimethylsilyl 2-methylprop-2-enoate
Uniqueness
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to its specific combination of the ethyl and dimethylsilyl groups, which confer distinct reactivity and stability compared to other silyl esters. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.
Propriétés
Numéro CAS |
63696-04-8 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
[ethyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-6-11(4,5)10-8(9)7(2)3/h2,6H2,1,3-5H3 |
Clé InChI |
BUHWJGQORVVXDZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


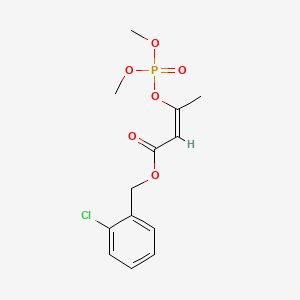



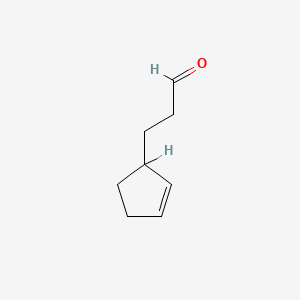

![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
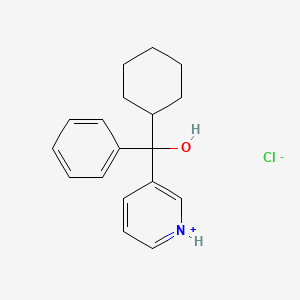
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)

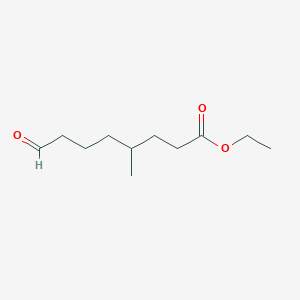
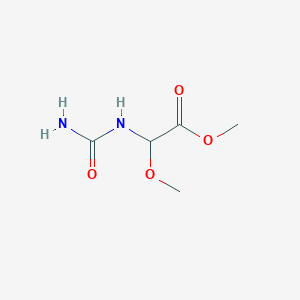
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
